molecular formula C26H38O4 B131279 4-Methylumbelliferyl palmitate CAS No. 17695-48-6

4-Methylumbelliferyl palmitate

Cat. No. B131279
CAS RN: 17695-48-6
M. Wt: 414.6 g/mol
InChI Key: QKQVFFACWLFRRX-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl palmitate is a fatty acyl ester of 4-methylumbelliferone . It is used as a fluorogenic substrate for a subclass of esterases called lipase . Lipase is an enzyme that assists in the hydrolysis of fats and plays a significant role in digestion and dietary lipid transport .


Synthesis Analysis

4-Methylumbelliferyl palmitate is a fluorogenic substrate for lysosomal acid lipase (LAL) . It is cleaved by LAL to release the fluorescent moiety 4-MU . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases . It can also be cleaved by other acid lipases .


Molecular Structure Analysis

4-Methylumbelliferyl palmitate has a molecular formula of C26H38O4 . Its fluorescence is influenced by acidity and solvent . In near-neutral aqueous solutions, it exists mainly as a neutral molecular form, producing strong fluorescence at 445 nm . In weak alkaline solutions, it exists mainly as an anion form, producing stronger fluorescence at 445 nm .


Chemical Reactions Analysis

4-Methylumbelliferyl palmitate is a fluorogenic substrate for esterase, specifically lipase, and yields blue fluorescence . It is cleaved by lysosomal acid lipase (LAL) to release the fluorescent moiety 4-MU . The fluorescence of 4-MU is pH-dependent .


Physical And Chemical Properties Analysis

4-Methylumbelliferyl palmitate is a solid with a melting point of 77 °C (lit.) . It has a fluorescence λex of 360 nm and λem of 449 nm in 0.1 M phosphate pH 8.0 . It should be stored at −20°C .

Scientific Research Applications

Enzyme Activity Assay

4-Methylumbelliferyl palmitate: is widely used as a fluorogenic substrate for measuring the activity of acid lipase in human leukocytes . This assay is crucial for diagnosing lysosomal storage diseases like Wolman disease, where the enzymatic action of lysosomal acid lipase is deficient.

Lipase Substrate

This compound serves as a substrate for various lipases beyond acid lipase. It’s particularly useful in studying the enzymatic breakdown of fats, which is essential for understanding metabolic pathways and designing drugs that target lipid metabolism .

Fluorescence Microscopy

Due to its fluorescent properties, 4-Methylumbelliferyl palmitate can be used in fluorescence microscopy to visualize the activity of lipases at the cellular level. This application is significant in cell biology and pathology research .

Drug Discovery

In drug discovery, 4-Methylumbelliferyl palmitate is employed to screen for inhibitors or activators of lipase enzymes. This is particularly relevant in the development of treatments for conditions associated with lipid metabolism disorders .

Biochemical Studies

The compound is instrumental in biochemical studies that require a fluorogenic lipid substrate. It helps in understanding the interaction of lipids with proteins and other biomolecules .

Nutritional Research

4-Methylumbelliferyl palmitate: can be used in nutritional research to study the digestion and absorption of dietary fats. This research can inform dietary guidelines and interventions for better health outcomes .

Environmental Monitoring

In environmental science, this compound can help monitor the activity of lipases in soil or water samples, which is an indicator of microbial activity and environmental health .

Synthetic Chemistry

Lastly, 4-Methylumbelliferyl palmitate is used in synthetic chemistry to study the kinetics and mechanisms of esterification reactions. This has implications for industrial processes and the synthesis of complex molecules .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl palmitate is a subclass of esterases known as lipase , specifically lysosomal acid lipase (LAL) . Lipase is an enzyme that assists in the hydrolysis of fats and plays a significant role in digestion and dietary lipid transport .

Mode of Action

4-Methylumbelliferyl palmitate serves as a fluorogenic substrate for lipase . The enzymatic action of lysosomal acid lipase leads to the cleavage of 4-Methylumbelliferyl palmitate, resulting in the release of a fluorescent moiety . This fluorescence can be quantitatively measured using fluorescence spectroscopy, providing a sensitive method to assess enzyme activity .

Biochemical Pathways

The biochemical pathway primarily affected by 4-Methylumbelliferyl palmitate involves the hydrolysis of fats. Lysosomal acid lipase (LAL) is required for the hydrolysis of cholesterol esters, which are then delivered into the lysosome . Deficiencies in LAL are primarily associated with two diseases: cholesteryl ester storage disease (CESD) and Wolman’s disease (WD) .

Pharmacokinetics

It is known that the compound’s fluorescence is influenced by acidity and solvent .

Result of Action

The result of the action of 4-Methylumbelliferyl palmitate is the release of a fluorescent moiety following the enzymatic cleavage by lipase . This fluorescence can be measured, providing a quantitative assessment of lipase activity .

Action Environment

The action of 4-Methylumbelliferyl palmitate is influenced by environmental factors such as acidity and solvent . The compound exists mainly as a neutral molecular form in near-neutral aqueous solutions, producing strong fluorescence at 445 nm. In weak alkaline solutions, it exists mainly as an anion form, producing stronger fluorescence at 445 nm .

Safety and Hazards

Users should avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . No special precautions are necessary if used correctly .

Future Directions

4-Methylumbelliferyl palmitate is used as a fluorogenic substrate for a subclass of esterases called lipase . It has a significant role in digestion and dietary lipid transport , which suggests potential applications in studying these biological processes.

Relevant Papers Several papers have been published on 4-Methylumbelliferyl palmitate. For instance, one study investigated the mutual miscibility of d,l-dipalmitoylphosphatidylcholine (DPPC) and 4-Methylumbelliferyl palmitate in a two-dimensional phase monolayer . Another paper discussed the use of 4-Methylumbelliferyl palmitate as a fluorogenic substrate for acid lipase in human leukocytes .

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(27)29-22-17-18-23-21(2)19-26(28)30-24(23)20-22/h17-20H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQVFFACWLFRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170225
Record name 4-Methylumbelliferyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl palmitate

CAS RN

17695-48-6
Record name 4-Methylumbelliferyl palmitate
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URL https://commonchemistry.cas.org/detail?cas_rn=17695-48-6
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Record name 4-Methylumbelliferyl palmitate
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Record name 4-Methylumbelliferyl palmitate
Source EPA DSSTox
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Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl palmitate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 4-Methylumbelliferyl palmitate (4-MUP) and how is it used in research?

A1: 4-Methylumbelliferyl palmitate (4-MUP) is a synthetic compound used as a fluorescent substrate to detect and measure the activity of enzymes called lipases and esterases. [, , , , , , ] These enzymes break down fats and other molecules called esters. 4-MUP itself is not fluorescent, but when it is broken down by these enzymes, it releases a fluorescent product called 4-methylumbelliferone (4-MU), which can be easily detected and quantified.

Q2: How does the fluorescence detection of 4-MU work in the context of lipase/esterase activity?

A2: 4-MUP is composed of 4-MU linked to palmitic acid. When a lipase or esterase enzyme cleaves this link, free 4-MU is released. This free 4-MU molecule absorbs ultraviolet light and emits blue light, a phenomenon called fluorescence. By measuring the intensity of this emitted blue light, researchers can determine the amount of 4-MU produced, which directly correlates to the activity of the enzyme being studied. [, ]

Q3: Can you give an example of how 4-MUP has been used to study specific lipases?

A3: Researchers have used 4-MUP to study different types of lipases, including acid lipase. In a study on Wolman's disease, a rare genetic disorder characterized by the deficiency of acid lipase, 4-MUP was used to measure the activity of this enzyme in patient samples. [] The study found significantly reduced acid lipase activity in patients compared to healthy controls, highlighting the diagnostic value of 4-MUP in this context.

Q4: Beyond disease diagnosis, are there other research applications of 4-MUP?

A4: Yes, 4-MUP is also used to study the properties and behavior of lipases and esterases under various conditions. For instance, one study investigated how the presence of organic solvents affects the activity of a lipase from the fungus Rhizomucor miehei using 4-MUP as a substrate. [] The researchers found that certain solvents enhanced the enzyme's activity towards specific substrates, including 4-MUP, showcasing how this compound can help optimize enzyme activity for biotechnological applications.

Q5: How does the structure of 4-MUP relate to its function as a substrate for lipases and esterases?

A5: The structure of 4-MUP is crucial for its role as a substrate. The palmitic acid portion mimics the natural fatty acid substrates that lipases and esterases typically act upon. The ester bond linking 4-MU to palmitic acid is the specific site where these enzymes exert their hydrolytic activity, cleaving the molecule and releasing the fluorescent 4-MU. [, ] This structural similarity to natural substrates makes 4-MUP a valuable tool for studying these enzymes.

Q6: Are there any limitations to using 4-MUP in lipase/esterase research?

A6: While 4-MUP is a widely used and valuable tool, researchers acknowledge that using natural substrates, like radiolabeled cholesterol oleate, might offer higher specificity for certain enzymes, like acid lipase, in prenatal diagnostic contexts. [] This suggests that depending on the specific enzyme and research question, alternative substrates might be considered alongside 4-MUP.

Q7: Is there research on how the structure of 4-MUP could be modified to affect its interaction with lipases and esterases?

A7: While the provided research excerpts don't delve into specific structural modifications of 4-MUP and their effects, this is a common area of investigation in enzyme research. Scientists often synthesize and test variations of substrate molecules like 4-MUP, altering their structure to study how these changes affect enzyme activity, specificity, and binding. [] Such structure-activity relationship (SAR) studies help deepen our understanding of enzyme-substrate interactions and can guide the development of more specific and effective enzyme inhibitors or activators for various applications, ranging from medicine to biotechnology.

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